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Compound of Interest

Compound Name: Ethyl 2-(morpholin-3-yl)acetate

Cat. No.: B1279698 Get Quote

Anwendungs- und Protokollhinweise: Derivatisierung von Ethyl-2-(morpholin-3-yl)acetat für

SAR-Studien

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Datum: 26. Oktober 2023

Einleitung
Ethyl-2-(morpholin-3-yl)acetat ist eine heterocyclische Verbindung, die als vielversprechendes

Ausgangsmolekül (Lead Compound) für die Entwicklung neuer pharmazeutischer Wirkstoffe

dient. Seine Struktur bietet mehrere Angriffspunkte für chemische Modifikationen, was es zu

einem idealen Kandidaten für Struktur-Aktivitäts-Beziehungs-Studien (SAR) macht. Diese

Studien sind entscheidend, um das pharmakologische Profil von Leitstrukturen zu optimieren,

indem sie Aufschluss darüber geben, wie spezifische strukturelle Änderungen die biologische

Aktivität, Selektivität und die ADME-Eigenschaften (Absorption, Distribution, Metabolismus,

Exkretion) beeinflussen.

Diese Anwendungsbeschreibung umreißt die Strategien und detaillierten Protokolle zur

Derivatisierung von Ethyl-2-(morpholin-3-yl)acetat an drei Schlüsselpositionen: dem Morpholin-

Stickstoff (N-Position), der Estergruppe und dem C-2-Kohlenstoff der Acetat-Seitenkette. Ziel

ist die systematische Untersuchung der chemischen Raumparameter, um potente und selektive

Modulatoren eines hypothetischen Zielproteins, des Enzyms "Target-X", zu identifizieren.
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Logischer Arbeitsablauf der SAR-Studie
Der Arbeitsablauf für die SAR-Studie ist darauf ausgelegt, systematisch die Auswirkungen von

strukturellen Modifikationen auf die biologische Aktivität zu untersuchen.
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Abbildung 1: Allgemeiner Arbeitsablauf für die SAR-Studie von Ethyl-2-(morpholin-3-yl)acetat.
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Synthesestrategien und Protokolle
Die Derivatisierung konzentriert sich auf drei Hauptbereiche des Moleküls.

N-Derivatisierung des Morpholin-Rings
Die Modifikation am sekundären Amin des Morpholinrings ist ein primärer Ansatzpunkt, um die

Polarität, Lipophilie und mögliche Interaktionen mit dem Zielprotein zu beeinflussen.

a) N-Acylierung

Protokoll 3.1.1: Allgemeine Vorschrift zur N-Acylierung

Löse 1 Äquivalent Ethyl-2-(morpholin-3-yl)acetat in wasserfreiem Dichlormethan (DCM, 10

mL/mmol).

Füge 1.5 Äquivalente einer Base (z. B. Triethylamin oder Diisopropylethylamin) hinzu.

Kühle die Reaktionsmischung auf 0 °C in einem Eisbad.

Füge langsam 1.1 Äquivalente des entsprechenden Acylchlorids oder Säureanhydrids gelöst

in DCM hinzu.

Lasse die Reaktion unter Rühren langsam auf Raumtemperatur erwärmen und rühre für 12-

16 Stunden.

Verfolge den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).

Nach Beendigung der Reaktion, wasche die organische Phase mit gesättigter NaHCO₃-

Lösung und anschließend mit gesättigter NaCl-Lösung.

Trockne die organische Phase über wasserfreiem Na₂SO₄, filtriere und eng ein.

Reinige den Rückstand mittels Säulenchromatographie (Kieselgel, Eluenten-Mischung

typischerweise Ethylacetat/Hexan).

b) N-Alkylierung (Reduktive Aminierung)

Protokoll 3.1.2: Allgemeine Vorschrift zur reduktiven Aminierung
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Löse 1 Äquivalent Ethyl-2-(morpholin-3-yl)acetat in wasserfreiem Dichlormethan (DCM) oder

1,2-Dichlorethan (DCE).

Füge 1.2 Äquivalente des entsprechenden Aldehyds oder Ketons hinzu.

Füge 1.5 Äquivalente eines Reduktionsmittels, wie z.B. Natriumtriacetoxyborhydrid (STAB),

portionsweise hinzu.

Rühre die Reaktionsmischung bei Raumtemperatur für 12-24 Stunden.

Überwache die Reaktion mittels DC oder LC-MS.

Quenche die Reaktion vorsichtig durch Zugabe von gesättigter NaHCO₃-Lösung.

Extrahiere die wässrige Phase mehrmals mit DCM.

Vereinige die organischen Phasen, trockne über Na₂SO₄, filtriere und eng ein.

Reinige das Rohprodukt mittels Säulenchromatographie.

Modifikation der Estergruppe
Die Umwandlung der Estergruppe in Amide oder Alkohole kann die

Wasserstoffbrückenbindungs-Fähigkeiten und die metabolische Stabilität des Moleküls

verändern.

a) Amidierung

Protokoll 3.2.1: Allgemeine Vorschrift zur Amidierung

Löse 1 Äquivalent Ethyl-2-(morpholin-3-yl)acetat in einem geeigneten Lösungsmittel wie

Methanol oder THF.

Füge 2-3 Äquivalente des gewünschten primären oder sekundären Amins hinzu.

Erwärme die Reaktion unter Rückfluss für 24-48 Stunden oder nutze Mikrowellenbestrahlung

(z.B. 120 °C für 30-60 min).

Überwache die Reaktion mittels LC-MS.
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Entferne das Lösungsmittel und überschüssiges Amin im Vakuum.

Reinige das resultierende Amid mittels Säulenchromatographie oder präparativer HPLC.

b) Reduktion zum Alkohol

Protokoll 3.2.2: Reduktion des Esters zum Alkohol

Löse 1 Äquivalent Ethyl-2-(morpholin-3-yl)acetat in wasserfreiem THF und kühle auf 0 °C.

Füge langsam 2 Äquivalente einer Lithiumaluminiumhydrid (LiAlH₄)-Lösung (z.B. 1 M in

THF) hinzu.

Rühre die Mischung bei 0 °C für 1 Stunde und lasse sie dann auf Raumtemperatur

erwärmen.

Rühre für weitere 2-4 Stunden, bis die Reaktion vollständig ist (DC-Kontrolle).

Quenche die Reaktion vorsichtig bei 0 °C durch sequentielle Zugabe von Wasser, 15%iger

NaOH-Lösung und erneut Wasser (Fieser-Methode).

Filtriere den entstandenen Niederschlag ab und wasche ihn gründlich mit THF oder

Ethylacetat.

Eng die vereinigten Filtrate ein und reinige den Alkohol mittels Säulenchromatographie.

Quantitative Daten und SAR-Analyse
Die synthetisierten Derivate wurden in einem In-vitro-Enzymassay auf ihre inhibitorische

Aktivität gegenüber Target-X getestet. Die Ergebnisse sind in den folgenden Tabellen

zusammengefasst.

Tabelle 1: SAR der N-Derivate von Ethyl-2-(morpholin-3-yl)acetat
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Verbindung R-Gruppe (an N-4)
IC₅₀ (nM) gegen
Target-X

Lipophilie (cLogP)

1 (Lead) -H 1250 0.8

2a -C(O)CH₃ (Acetyl) 850 0.6

2b -C(O)Ph (Benzoyl) 450 2.5

2c
-C(O)c-Pr

(Cyclopropylcarbonyl)
320 1.5

3a -CH₂Ph (Benzyl) 150 3.1

3b
-CH₂(4-F-Ph) (4-

Fluorbenzyl)
95 3.3

3c -CH₂(2-thienyl) 210 2.4

Tabelle 2: SAR der Ester-Modifikationen

Verbindung
Modifikation an der
Seitenkette

IC₅₀ (nM) gegen
Target-X

H-Brücken-
Donoren/-
Akzeptoren

1 (Lead) -COOEt (Ethylester) 1250 0 / 4

4a
-CONH₂ (primäres

Amid)
980 2 / 3

4b
-CONHCH₃

(sekundäres Amid)
750 1 / 3

4c
-CON(CH₃)₂ (tertiäres

Amid)
1500 0 / 3

5a
-CH₂OH (primärer

Alkohol)
2500 1 / 3

Hypothetischer Signalweg

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1279698?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Die entwickelten Inhibitoren könnten in einen zellulären Signalweg eingreifen, der für eine

Krankheit relevant ist.

Hypothetischer zellulärer Signalweg

Rezeptor
Kinase A
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Target-X
(Enzym)

Aktivierung
ProduktSubstrat

Zelluläre Antwort
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(z.B. Verbindung 3b)

 Inhibition
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Abbildung 2: Hypothetischer Signalweg, der durch die Inhibitoren von Target-X moduliert wird.

Interpretation der SAR
Die vorläufigen Daten deuten auf mehrere wichtige Trends hin:

N-Position: Eine Substitution am Morpholin-Stickstoff ist generell vorteilhaft für die Aktivität.

Größere, lipophile aromatische Reste (z.B. Benzyl in 3a) führen zu einer signifikanten

Steigerung der Potenz im Vergleich zu kleinen Acylgruppen (z.B. Acetyl in 2a). Die

Einführung eines elektronenziehenden Substituenten am Benzylring (Fluor in 3b) erhöht die

Aktivität weiter, was auf eine spezifische Interaktion in der Bindungstasche hindeutet.

Ester-Gruppe: Die Umwandlung des Esters in primäre oder sekundäre Amide (4a, 4b) führt

zu einer leichten Verbesserung oder Beibehaltung der Aktivität, was auf die Möglichkeit von

zusätzlichen Wasserstoffbrückenbindungen hindeutet. Das tertiäre Amid (4c) und der Alkohol

(5a) zeigen eine verminderte Aktivität, was darauf schließen lässt, dass die Carbonylgruppe

und/oder ein H-Brücken-Donor an dieser Position für die Bindung wichtig sind.
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Logische Beziehungen in der SAR-Analyse
Die Beziehungen zwischen den chemischen Modifikationen und der resultierenden Aktivität

können als logischer Baum dargestellt werden.

Logische Ableitungen der SAR
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Abbildung 3: Logische Beziehungen der Struktur-Aktivitäts-Daten.

Fazit und nächste Schritte
Die durchgeführten Derivatisierungen haben wertvolle Einblicke in die SAR von Ethyl-2-

(morpholin-3-yl)acetat als Inhibitor von Target-X geliefert. Die stärkste Potenz wurde bei N-

benzylierten Analoga beobachtet, insbesondere bei Verbindung 3b (IC₅₀ = 95 nM). Die
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Modifikation der Estergruppe zu einem sekundären Amid scheint ebenfalls toleriert oder leicht

vorteilhaft zu sein.

Die nächsten Schritte umfassen:

Synthese einer neuen Bibliothek von Verbindungen, die die besten Merkmale kombiniert (z.

B. N-(4-Fluorbenzyl)-Derivate mit verschiedenen Amid-Seitenketten).

Durchführung von In-vitro-ADME-Assays (z. B. metabolische Stabilität in Lebermikrosomen)

für die potentesten Verbindungen.

Beginn von Co-Kristallisationsstudien mit Target-X, um die Bindungsweise der potentesten

Inhibitoren aufzuklären und das Design zukünftiger Analoga zu leiten.

To cite this document: BenchChem. [Derivatization of Ethyl 2-(morpholin-3-yl)acetate for
SAR studies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1279698#derivatization-of-ethyl-2-morpholin-3-yl-
acetate-for-sar-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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